2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form the pyridazinone ring . The reaction conditions often include the use of solvents like acetonitrile (MeCN) or acetic acid (AcOH) to achieve good yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar core structure and are known for their cardiotonic and antihypertensive activities.
Pyrido[2,3-b]pyrazines: These compounds are used in the development of fluorescent materials for OLEDs.
Uniqueness
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to the presence of the 4-fluorobenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyridazinone derivatives and contributes to its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C14H14FN3O |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C14H14FN3O/c15-12-3-1-10(2-4-12)9-18-14(19)7-11-8-16-6-5-13(11)17-18/h1-4,7,16H,5-6,8-9H2 |
InChI Key |
RBDHNKSJLLVDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.